
Sodium hydrogen oxydi(acetate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a sodium salt derivative of oxydi(acetate) and is known for its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium hydrogen oxydi(acetate) can be synthesized through the reaction of oxydi(acetate) with sodium hydroxide under controlled conditions. The reaction typically involves dissolving oxydi(acetate) in water and gradually adding sodium hydroxide while maintaining a specific temperature and pH .
Industrial Production Methods: Industrial production of sodium hydrogen oxydi(acetate) often involves large-scale reactions in reactors where precise control of temperature, pressure, and pH is maintained. The process may also include purification steps such as crystallization and filtration to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: Sodium hydrogen oxydi(acetate) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylate compounds.
Reduction: It can be reduced under specific conditions to yield simpler organic compounds.
Substitution: It can participate in substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acids are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylate compounds.
Reduction: Simpler organic compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Sodium hydrogen oxydi(acetate) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a buffering agent in various chemical reactions.
Biology: Employed in biochemical assays and as a stabilizing agent for enzymes and proteins.
Medicine: Investigated for its potential use in drug formulations and as an electrolyte replenisher.
Industry: Utilized in the production of biodegradable polymers and as a component in cleaning agents.
Mechanism of Action
The mechanism of action of sodium hydrogen oxydi(acetate) involves its ability to act as a buffering agent, maintaining the pH of solutions. It interacts with various molecular targets, including enzymes and proteins, stabilizing their structure and function. The compound can also participate in metabolic pathways, influencing biochemical reactions .
Comparison with Similar Compounds
Sodium acetate: A common buffering agent with similar properties but different molecular structure.
Sodium formate: Another sodium salt used in various industrial applications.
Sodium propionate: Used as a preservative and in chemical synthesis.
Uniqueness: Sodium hydrogen oxydi(acetate) is unique due to its specific molecular structure, which allows it to participate in a broader range of chemical reactions and applications compared to its similar compounds. Its ability to stabilize enzymes and proteins makes it particularly valuable in biochemical and medical research .
Properties
CAS No. |
50795-24-9 |
|---|---|
Molecular Formula |
C4H5NaO5 |
Molecular Weight |
156.07 g/mol |
IUPAC Name |
sodium;2-(carboxymethoxy)acetate |
InChI |
InChI=1S/C4H6O5.Na/c5-3(6)1-9-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);/q;+1/p-1 |
InChI Key |
WESJBTCFPDPYGH-UHFFFAOYSA-M |
Canonical SMILES |
C(C(=O)O)OCC(=O)[O-].[Na+] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
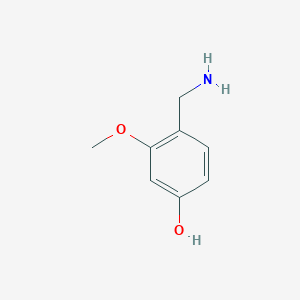

![3-Bromo-6-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B8808880.png)

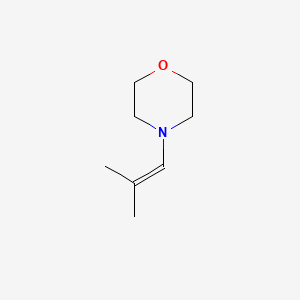
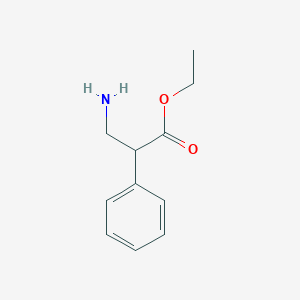
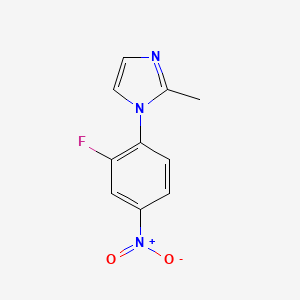
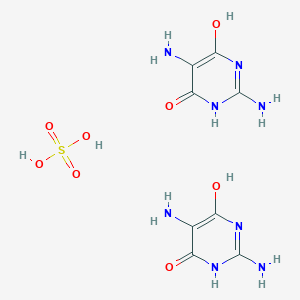

![2,4-DICHLORO-5,6,7,8-TETRAHYDRO-[1]BENZOTHIENO[2,3-D]PYRIMIDINE](/img/structure/B8808941.png)
![5-(Aminomethyl)-3-[3-fluoro-4-(morpholin-4-YL)phenyl]-1,3-oxazolidin-2-one](/img/structure/B8808945.png)
![Acetamide, n-[5-[(butylamino)sulfonyl]-2-methoxyphenyl]-](/img/structure/B8808951.png)


